2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Description
The compound 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone features a fused imidazo-triazole core substituted with a 4-fluorophenyl group and a thioether-linked phenylpiperazine ethanone moiety. Its synthesis likely follows protocols analogous to those described for related thioether ethanones, where halogenated intermediates react with thiol-containing heterocycles under basic conditions .
Properties
IUPAC Name |
2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6OS/c23-17-6-8-19(9-7-17)28-14-15-29-21(28)24-25-22(29)31-16-20(30)27-12-10-26(11-13-27)18-4-2-1-3-5-18/h1-9H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBQXKFXDKJJDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C4N3CCN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone represents a novel structure within the realm of medicinal chemistry. It combines an imidazo[2,1-c][1,2,4]triazole core with a fluorophenyl group and a piperazine moiety. This unique combination suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of the compound is C_{17}H_{19}F_{N}_{5}O_{2}S, with a molecular weight of approximately 399.4 g/mol. The presence of the imidazole and triazole moieties enhances its solubility and bioavailability, which are critical for therapeutic efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C_{17}H_{19}F_{N}_{5}O_{2}S |
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | This compound |
| Solubility | High (due to heterocyclic rings) |
The biological activity of this compound can be attributed to its interaction with various biological targets. Compounds containing imidazole and triazole structures are known to exhibit a wide range of activities including:
- Antimicrobial : Effective against bacteria and fungi.
- Anticancer : Potential to inhibit cancer cell proliferation.
- Antiviral : Activity against viral infections.
Target Interactions
Preliminary studies suggest that the compound may interact with specific enzymes or receptors involved in cancer progression or microbial resistance mechanisms. Techniques such as molecular docking and binding affinity assays are recommended to elucidate these interactions further.
Biological Activity Studies
Recent research has highlighted the biological activities associated with compounds similar to our target compound. For instance:
- Antimicrobial Activity : Studies on related imidazo[2,1-c][1,2,4]triazole derivatives have shown significant antibacterial effects against Mycobacterium tuberculosis with IC50 values ranging from 2.03 μM to 7.05 μM .
- Anticancer Activity : Compounds featuring similar structural motifs have demonstrated potent activity against various cancer cell lines. For example, triazole-thione derivatives exhibited IC50 values as low as 6.2 μM against colon carcinoma cells .
- Structure-Activity Relationship (SAR) : Research indicates that modifications in the phenyl groups significantly influence biological activity. Electron-donating groups on these rings enhance potency .
Case Studies
Several case studies have been conducted to evaluate the efficacy of triazole-containing compounds:
- Case Study 1 : A series of benzo-[d]-imidazo-[2,1-b]-thiazoles were synthesized and tested for antitubercular activity. The most active derivative displayed an IC90 of 7.05 μM against Mycobacterium tuberculosis .
- Case Study 2 : Research on mercapto-substituted 1,2,4-triazoles showed promising results in inhibiting cancer cell lines with varying IC50 values indicating their potential as therapeutic agents .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing imidazo[2,1-c][1,2,4]triazole moieties. For instance, derivatives have shown efficacy against various cancer cell lines such as K562 and MCF-7. These compounds can induce apoptosis and inhibit cell proliferation through multiple pathways involving cell cycle arrest and apoptosis induction mechanisms .
Antimicrobial Activity
The thioether functionality in the compound enhances its interaction with biological membranes, potentially leading to antimicrobial effects. Research indicates that similar compounds exhibit activity against a range of bacterial and fungal strains, making them candidates for further exploration in antimicrobial therapy .
CNS Disorders
The piperazine moiety is associated with central nervous system (CNS) activity. Compounds that incorporate piperazine derivatives are often investigated for their anxiolytic and antidepressant effects. The specific combination in this compound suggests potential as a modulator for neurotransmitter systems involved in mood regulation .
Chemokine Receptor Modulation
This compound has been identified as a potential modulator of chemokine receptors such as CXCR3. These receptors play crucial roles in immune response and inflammation. By targeting these receptors, the compound may offer therapeutic benefits in conditions characterized by chronic inflammation or autoimmune disorders .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of related imidazo[2,1-c][1,2,4]triazole derivatives on human leukemia cell lines. The results demonstrated significant cytotoxicity and an ability to induce apoptosis through mitochondrial pathways. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, compounds similar to 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone were tested against various pathogens. The results indicated that these compounds exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Structural Analogs and Modifications
Key structural analogs involve substitutions on the phenyl rings or heterocyclic cores. A comparative analysis is summarized in Table 1.
Table 1: Comparison of Target Compound with Structural Analogs
*Calculated based on molecular formula.
Key Observations
Sulfonylphenyl substitutions () increase molecular weight and polarity, which may improve solubility but reduce membrane permeability .
Substituent Effects :
- The 4-fluorophenyl group in the target compound enhances metabolic stability compared to methylphenyl analogs (), but reduces solubility .
- Piperazine derivatives with phenyl groups (vs. sulfonyl or carboxylate) balance basicity and lipophilicity, influencing CNS penetration or kinase binding .
Synthetic Accessibility: The target compound’s synthesis mirrors methods for sulfonylpiperazine ethanones, where α-halogenated ketones react with thiols under mild conditions .
Bioactivity and Computational Insights
Bioactivity Clustering
Compounds with structural similarities to the target molecule, such as antiproliferative sulfonylpiperazine derivatives () and antitubercular imidazo-oxazines (), suggest shared mechanisms of action. Bioactivity profiling () indicates that structural analogs cluster by mode of action, correlating with conserved pharmacophores like the piperazine-thioether motif .
Molecular Similarity Metrics
- Tanimoto Coefficients : Analog screening using Morgan fingerprints or MACCS keys () can quantify similarity. For example, the methylphenyl analog () may show a Tanimoto score >0.5 with the target compound, indicating moderate structural overlap .
- Docking Variability: Minor substitutions (e.g., fluorine to methyl) significantly alter binding affinities due to steric or electronic effects, as observed in docking studies () .
Challenges and Limitations
- Data Gaps : Direct bioactivity data for the target compound are absent; inferences rely on structurally related molecules.
- Contradictory Trends : While similar structures often share bioactivity (), small changes (e.g., fluorine vs. methyl) can drastically alter target interactions () .
Q & A
Q. What are the standard synthetic protocols for preparing the target compound, and what critical parameters govern yield and purity?
The synthesis involves multi-step reactions, including:
- Thiolation : Reacting imidazo-triazole intermediates with thiourea derivatives under reflux in ethanol to introduce the thioether group .
- Piperazine coupling : Using Mannich-type reactions with 4-phenylpiperazine in the presence of formaldehyde as a linker, optimized at 70–80°C in PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst .
- Purification : Recrystallization in aqueous acetic acid and TLC monitoring (hexane:ethyl acetate, 3:1) to confirm purity .
Q. Which spectroscopic techniques are essential for characterizing the compound’s structure and confirming its identity?
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.1–7.8 ppm for fluorophenyl and phenylpiperazine) and thiocarbonyl signals (δ 190–200 ppm) .
- IR spectroscopy : Confirm thioether (C–S stretch at ~650 cm⁻¹) and ketone (C=O at ~1680 cm⁻¹) functionalities .
- Elemental analysis : Validate stoichiometry (e.g., C, H, N, S content within ±0.4% of theoretical values) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Acetylcholinesterase inhibition : Use Ellman’s method with donepezil as a positive control, monitoring IC₅₀ values via UV-Vis spectroscopy at 412 nm .
- Cytotoxicity screening : MTT assays on HEK-293 or HeLa cell lines, comparing viability against cisplatin .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate by-product formation during the imidazo-triazole core synthesis?
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, Bayesian optimization algorithms can identify ideal conditions (e.g., DMF as solvent at 110°C) to minimize imidazole ring-opening side reactions .
- Flow chemistry : Use microreactors to enhance heat/mass transfer, reducing reaction time from hours to minutes while maintaining >85% yield .
Q. How can computational methods resolve discrepancies between predicted and observed biological activity?
- Molecular docking (AutoDock Vina) : Compare binding poses of the compound’s fluorophenyl and piperazine groups with acetylcholinesterase’s catalytic triad (e.g., π-π stacking with Trp86, hydrogen bonding with Glu202). Validate using RMSD analysis (<2 Å) against crystallographic data .
- QSAR modeling : Train models on fluorinated triazole derivatives to correlate logP values with IC₅₀, identifying hydrophobicity as a key driver of activity .
Q. What strategies are effective for analyzing complex NMR spectra arising from diastereomeric mixtures?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the dihydroimidazo-triazole region (δ 4.1–5.3 ppm) by correlating proton-proton and proton-carbon couplings .
- Dynamic NMR : Perform variable-temperature experiments to detect slow conformational exchange in the piperazine ring (e.g., coalescence temperature analysis) .
Q. How can AI-driven platforms enhance SAR studies for fluorophenyl and piperazine modifications?
- Generative chemistry models : Propose derivatives with substituted piperazines (e.g., 4-methyl or 4-cyano) using COMSOL Multiphysics simulations to predict steric/electronic effects .
- Meta-analysis : Train neural networks on PubChem datasets to prioritize analogs with improved solubility (e.g., logS > -4) and reduced CYP3A4 inhibition .
Q. What methodologies address contradictions between computational predictions and experimental yields?
- Hybrid heuristic-statistical frameworks : Combine Bayesian optimization (for global parameter space exploration) with response surface methodology (for local refinement) .
- Sensitivity analysis : Rank variables (e.g., catalyst type, solvent) using Sobol indices to identify dominant factors causing yield deviations >10% .
Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., thioether formation) .
- Data validation : Cross-reference experimental melting points with simulated DSC thermograms to detect polymorphic impurities .
- Ethical reporting : Disclose negative results (e.g., failed coupling reactions) to improve reproducibility in public databases like PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
